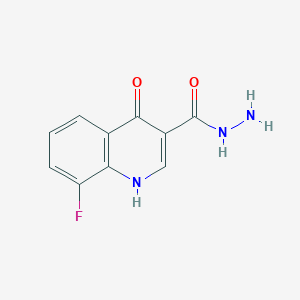

8-Fluoro-4-hydroxyquinoline-3-carbohydrazide

Description

Properties

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-7-3-1-2-5-8(7)13-4-6(9(5)15)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFYKIPOOIHGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 8-fluoro-4-hydroxyquinoline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4-hydroxyquinoline-3-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbohydrazide group can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-Fluoro-4-hydroxyquinoline-3-carbohydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with the synthesis of nucleic acids or proteins in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide

- Structural Differences : Chlorine at position 6 and an oxo group at position 2 instead of fluorine at position 8 and hydroxyl at position 3.

- Impact: The chloro group increases lipophilicity but reduces electronegativity compared to fluorine.

N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide

- Structural Differences : Fluorine at position 6 and hydroxyl at position 2, with a pyridine-substituted hydrazone.

- Impact: The fluorine position (6 vs. 8) may influence binding to bacterial DNA gyrase.

8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Functional Group Modifications

4-Hydroxy-N'-(4-substituted-benzoyl)quinoline-3-carbohydrazide Derivatives

- Structural Differences : Benzoyl substitutions on the hydrazide nitrogen (e.g., 6a–e in ).

- Impact: The benzoyl group enhances lipophilicity, improving membrane penetration. However, steric bulk may reduce binding affinity compared to the unsubstituted carbohydrazide in 8-fluoro-4-hydroxyquinoline-3-carbohydrazide .

Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

- Structural Differences : Ethyl ester at position 3 instead of carbohydrazide.

- The carbohydrazide provides direct hydrogen-bonding interactions without enzymatic cleavage .

Key Observations :

- Fluorine Position: 8-Fluoro derivatives (e.g., this compound) show enhanced activity against Gram-negative bacteria compared to 6-fluoro analogs, likely due to better target (e.g., DNA gyrase) complementarity .

- Carbohydrazide vs. Carboxylic Acid: The carbohydrazide group in this compound improves intracellular accumulation compared to the carboxylic acid, which is ionized at physiological pH .

Biological Activity

8-Fluoro-4-hydroxyquinoline-3-carbohydrazide is a derivative of 8-hydroxyquinoline, a compound that has gained significant interest in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the presence of a fluorine atom, enhance its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Fluorine Substitution : The fluorine atom at the 8th position increases lipophilicity and may enhance biological activity.

- Hydroxyl Group : The hydroxyl group at the 4th position contributes to hydrogen bonding capabilities, which can affect binding to biological targets.

- Carbohydrazide Group : This functional group is known for its role in various biological processes, including enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act through:

- Inhibition of Nucleic Acid Synthesis : Similar to other quinoline derivatives, it may inhibit DNA and RNA synthesis in microbial cells.

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways of pathogens, contributing to its antimicrobial properties .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0625 mg/mL | |

| Klebsiella pneumoniae | 0.125 mg/mL | |

| Pseudomonas aeruginosa | 0.5 mg/mL |

These findings suggest that this compound may be developed as a potent antibacterial agent, especially against antibiotic-resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines:

Mechanistically, it appears that the compound induces apoptosis and cell cycle arrest in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against six pathogenic strains, demonstrating superior activity compared to standard antibiotics like ciprofloxacin .

- Cytotoxicity Assessment : In another study, the cytotoxic effects were assessed on non-cancerous cell lines, revealing low toxicity at therapeutic concentrations (0–200 µM), indicating a favorable safety profile for further development .

- Synthesis and Characterization : Various synthetic methods have been explored for producing this compound efficiently, with yields ranging from 65% to 90% depending on the reaction conditions used .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Fluoro-4-hydroxyquinoline-3-carbohydrazide?

- Methodology : The compound is typically synthesized via condensation reactions. For example, 4-hydroxyquinoline-3-carbohydrazide derivatives are prepared by reacting the core hydrazide intermediate with substituted benzoyl chlorides in dry DMF under catalytic Na₂CO₃. The mixture is stirred at room temperature for 16 hours, followed by precipitation over ice and recrystallization from ethanol (yields ~30–40%) . Fluorination at the 8-position can be achieved using fluorinating agents like Selectfluor™ or via halogen exchange reactions in later synthetic steps, as seen in analogous quinoline derivatives .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

- Methodology :

- NMR/IR : Proton and carbon NMR confirm substituent positions and hydrazide bonding. IR spectroscopy verifies carbonyl (C=O) and hydroxyl (O–H) functional groups.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. WinGX and ORTEP provide visualization of anisotropic displacement ellipsoids and molecular packing .

Q. How is purity assessed for this compound in research settings?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing chemical purity. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability and crystallinity, as demonstrated in related sulfonamide derivatives .

Advanced Research Questions

Q. How do researchers resolve contradictory bioassay results (e.g., moderate anti-HIV activity vs. low cytotoxicity)?

- Methodology : In studies of 4-hydroxyquinoline-3-carbohydrazide derivatives, contradictory data arise when compounds show low cytotoxicity (e.g., >100 μM) but only moderate inhibition rates (e.g., 28–32% at 100 μM). Researchers address this by:

- Conducting dose-response assays to refine IC₅₀ values.

- Validating target engagement via enzymatic assays (e.g., HIV-1 integrase inhibition).

- Performing comparative molecular field analysis (CoMFA) to optimize substituent effects .

Q. What computational strategies model interactions with biological targets like HIV-1 integrase?

- Methodology : Molecular docking using crystallographic data (e.g., PFV integrase complexed with Mg²⁺ and raltegravir) reveals binding modes. The hydrazide and hydroxyl groups chelate Mg²⁺ ions in the integrase active site, while hydrophobic substituents enhance van der Waals interactions. Software like AutoDock Vina or GOLD is employed, with force fields adjusted for metal coordination .

Q. What challenges exist in crystallizing this compound derivatives?

- Methodology : Fluorine’s electronegativity can disrupt crystal packing. Strategies include:

- Using mixed solvents (e.g., ethanol/water) for slow crystallization.

- Co-crystallization with carboxylic acids to stabilize hydrogen-bonding networks.

- SHELXD/SHELXE for phase refinement in twinned or low-resolution datasets .

Q. How are structure-activity relationships (SAR) optimized for enhanced pharmacokinetic properties?

- Methodology : Systematic substitution at the quinoline 6-, 7-, and 8-positions is explored. For example:

- Electron-withdrawing groups (e.g., –F, –Cl) improve metabolic stability.

- Bulky substituents at the benzoyl moiety reduce plasma protein binding.

- LogP adjustments via hydrophilic substituents enhance solubility .

Data Analysis & Validation

Q. Which statistical tools are recommended for analyzing bioassay variability?

- Methodology : Two-way ANOVA identifies significant differences between compound groups and controls. Non-linear regression (e.g., GraphPad Prism) calculates IC₅₀ values with 95% confidence intervals. Outliers are assessed via Grubbs’ test to ensure reproducibility .

Q. How are analytical methods validated for this compound in peer-reviewed studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.